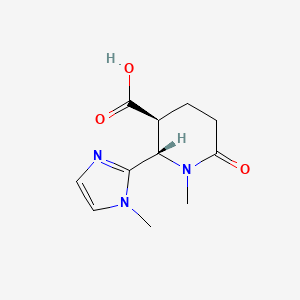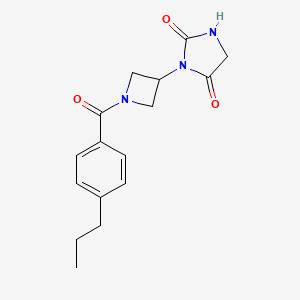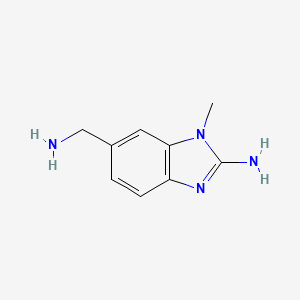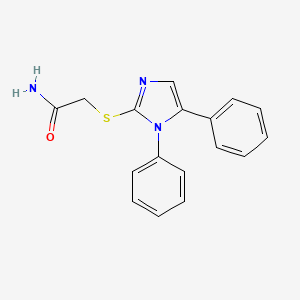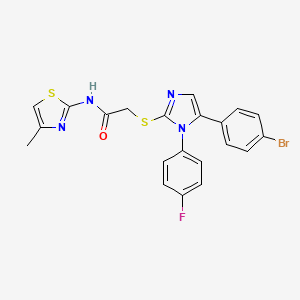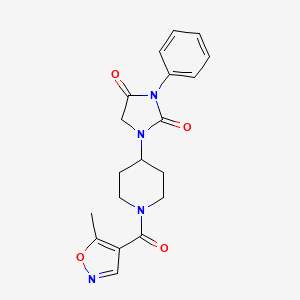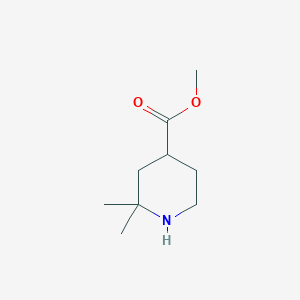
2-(2-methoxy-4-methylphenoxy)-N-(6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-methoxy-4-methylphenoxy)-N-(6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)acetamide is a useful research compound. Its molecular formula is C24H27N5O3 and its molecular weight is 433.512. The purity is usually 95%.
BenchChem offers high-quality 2-(2-methoxy-4-methylphenoxy)-N-(6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-methoxy-4-methylphenoxy)-N-(6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Radiolabeling for Imaging
Dollé et al. (2008) discuss the radiosynthesis of a compound for imaging the translocator protein (18 kDa) with PET, indicating potential applications in neurological research and diagnostics. This process involves labeling with fluorine-18, facilitating in vivo imaging via positron emission tomography (PET) (Dollé, F., et al., 2008).
Antitumor Activity
Al-Sanea et al. (2020) describe the synthesis and testing of certain derivatives on 60 cancer cell lines, finding that one compound showed appreciable cancer cell growth inhibition against eight cancer cell lines, highlighting its potential as an anticancer agent (Al-Sanea, M. M., et al., 2020).
Enzyme Inhibition
Research by Sadek et al. (2014) focuses on compounds containing derivatives of 2,4-diamino- and 2,4,6-triaminopyrimidine as histamine H3 receptor ligands. These compounds were synthesized and tested for binding affinity, revealing potential applications in developing treatments for conditions related to histamine H3 receptor activity (Sadek, B., et al., 2014).
Antimicrobial Effects
Jafar et al. (2017) synthesized derivatives showing antifungal activity against Aspergillus terreus and Aspergillus niger. This study suggests the potential of these compounds in developing new antifungal agents (Jafar, N. N., et al., 2017).
特性
IUPAC Name |
2-(2-methoxy-4-methylphenoxy)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O3/c1-18-8-9-20(21(14-18)31-2)32-16-24(30)27-22-15-23(26-17-25-22)29-12-10-28(11-13-29)19-6-4-3-5-7-19/h3-9,14-15,17H,10-13,16H2,1-2H3,(H,25,26,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNOQUPHSAXASKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC(=NC=N2)N3CCN(CC3)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

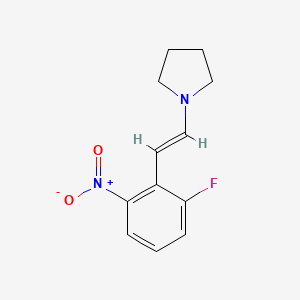
![{4-[(3,5-Dimethylphenyl)sulfonyl]-3-quinolyl}(1-pyrrolidinyl)methanone](/img/structure/B2608600.png)

![ethyl 3-carbamoyl-2-(3-methylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2608604.png)

![5-chloro-2-methoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2608606.png)
